

Application Note: Electrochemical Detection of Disperse Red 82

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Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B1580610*

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Introduction

Disperse Red 82 is a synthetic azo dye widely used in the textile industry for dyeing polyester and other synthetic fibers. Due to its chemical stability and low water solubility, it can persist in industrial effluents, posing a potential environmental concern. Consequently, the development of sensitive and rapid analytical methods for the detection of **Disperse Red 82** is of significant importance for environmental monitoring and process control in the textile industry. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness.

This application note details a protocol for the electrochemical detection of **Disperse Red 82** using differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE). The methodology is based on the electrochemical reduction of the azo (-N=N-) and nitro (-NO₂) functional groups present in the **Disperse Red 82** molecule.

Principle of Detection

The electrochemical detection of **Disperse Red 82** is based on its reduction at the surface of a working electrode. The molecule contains two electroactive groups: an azo group and a nitro group. Both groups are susceptible to electrochemical reduction, typically in a pH-dependent manner. By applying a negative potential scan, these functional groups undergo reduction,

generating a measurable current that is proportional to the concentration of **Disperse Red 82** in the sample. Differential pulse voltammetry is employed to enhance the signal-to-noise ratio and improve the detection limit.

The likely reduction pathway involves the initial reduction of the nitro group to a hydroxylamine or an amine, followed by the reductive cleavage of the azo bond, which also results in the formation of aromatic amines.[\[1\]](#)

Experimental Protocols

Reagents and Materials

- **Disperse Red 82** standard
- Dimethylformamide (DMF)
- Phosphate buffer solution (PBS), 0.1 M, pH 7.0
- Potassium chloride (KCl)
- High-purity deionized water
- Nitrogen gas (high purity)
- Glassy carbon electrode (GCE)
- Ag/AgCl reference electrode
- Platinum wire counter electrode
- Polishing materials (e.g., 0.3 and 0.05 μm alumina slurry)

Instrumentation

- Potentiostat/Galvanostat with a three-electrode cell setup
- pH meter
- Analytical balance

- Volumetric flasks and pipettes

Preparation of Solutions

- **Disperse Red 82** Stock Solution (1 mM): Accurately weigh the appropriate amount of **Disperse Red 82** and dissolve it in a small volume of DMF. Dilute to the final volume with a 1:1 (v/v) mixture of DMF and deionized water to obtain a 1 mM stock solution. Store in a dark, cool place.
- Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (pH 7.0) containing 0.1 M KCl.

Electrode Preparation

- Polish the glassy carbon electrode with 0.3 μm and then 0.05 μm alumina slurry on a polishing pad for 5 minutes each.
- Rinse the electrode thoroughly with deionized water.
- Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
- Dry the electrode under a stream of nitrogen.

Electrochemical Measurements

- Transfer a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0) into the electrochemical cell.
- Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurements.
- Record a blank voltammogram of the supporting electrolyte using differential pulse voltammetry.
- Add a known concentration of the **Disperse Red 82** standard solution to the electrochemical cell.

- Stir the solution for a defined period (e.g., 120 seconds) to allow for equilibration.
- Stop the stirring and allow the solution to become quiescent for 30 seconds.
- Record the differential pulse voltammogram over a potential range of 0.0 V to -1.2 V (vs. Ag/AgCl).
- Repeat the measurements for a series of **Disperse Red 82** concentrations to construct a calibration curve.

Typical DPV Parameters (to be optimized):

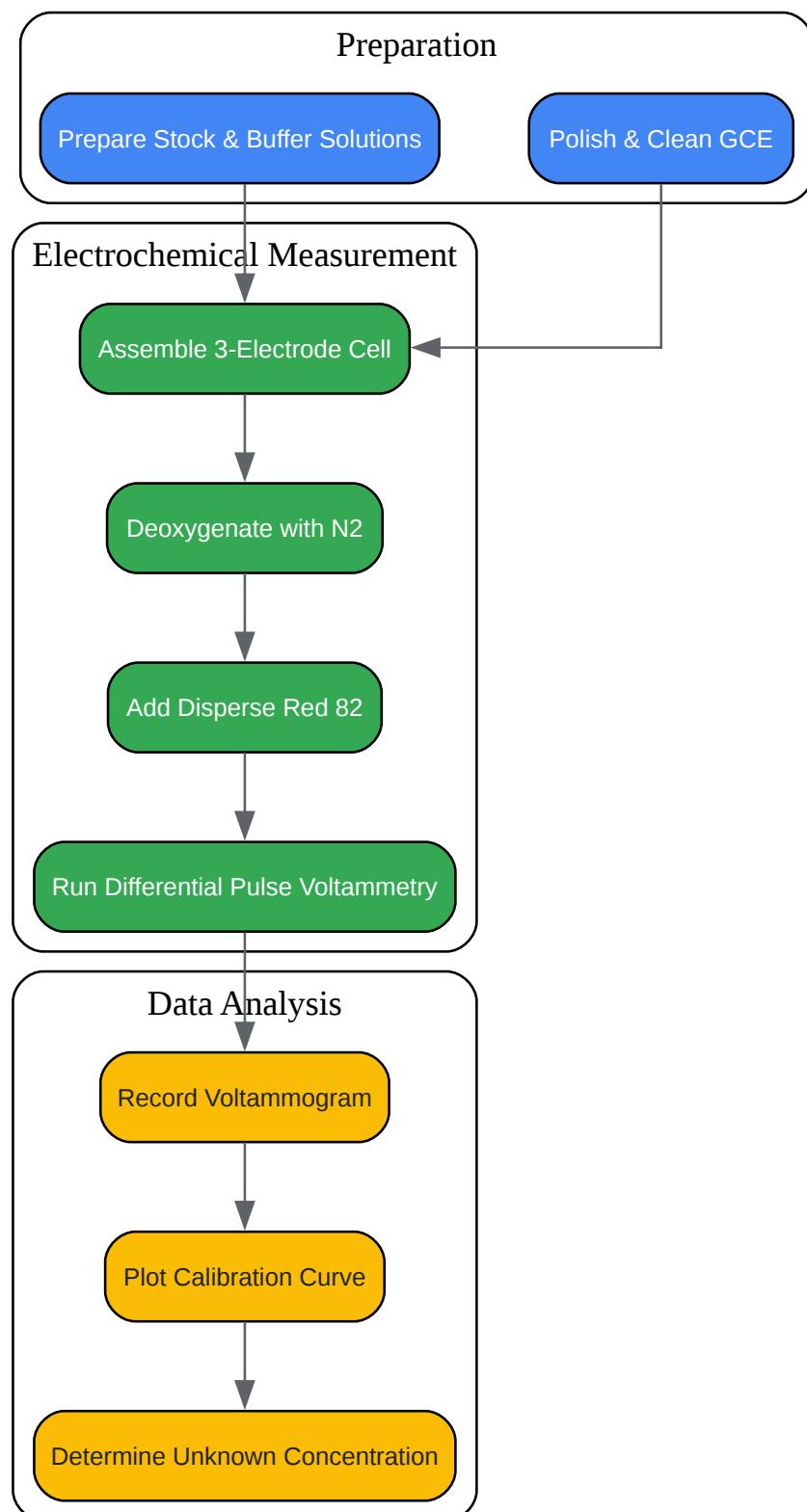
- Initial Potential: 0.0 V
- Final Potential: -1.2 V
- Pulse Amplitude: 50 mV
- Pulse Width: 50 ms
- Scan Rate: 20 mV/s

Data Presentation

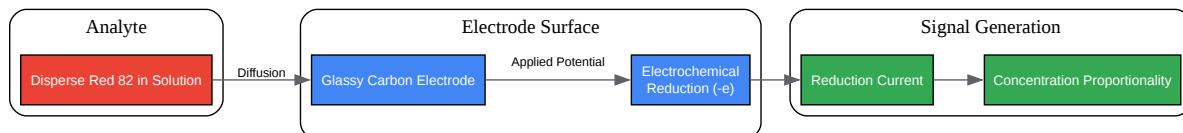
The following table summarizes the typical analytical performance of electrochemical sensors for the detection of various azo dyes. Please note that this data is for illustrative purposes and the performance for **Disperse Red 82** should be determined experimentally.

Analyte (Azo Dye)	Electrode	Technique	Linear Range (μM)	Limit of Detection (LOD) (μM)	Reference
Orange G & Orange II	Fe ₂ O ₃ /MWC NTs- COOH/OP/C PE	DPV	0.1–20.0 (Orange G), 0.2–50.0 (Orange II)	0.05 (Orange G), 0.1 (Orange II)	[1]
Sunset Yellow & Tartrazine	poly(4- ABA)/MWCN Ts/GCE	DPV	0.010–0.75 & 0.75–5.0	0.0023 (Sunset Yellow), 0.0030 (Tartrazine)	[2][3]
Basic Red 13	AgNPs/GO/G CE	DPV	0.5–100.0	2.0	

Visualizations

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Caption: Experimental workflow for the electrochemical detection of **Disperse Red 82**.



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Caption: Logical relationship for the electrochemical detection principle.

Conclusion

The described differential pulse voltammetry method provides a rapid and sensitive approach for the determination of **Disperse Red 82**. The protocol can be adapted for the analysis of this dye in various samples, such as industrial wastewater, after appropriate sample preparation. The performance of the method, including the linear range and limit of detection, should be validated for each specific application and sample matrix. This application note serves as a starting point for researchers and professionals in the development and implementation of electrochemical sensing methods for disperse dyes.

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